Metatartaric acid

Description

Structure

3D Structure

Properties

CAS No. |

39469-81-3 |

|---|---|

Molecular Formula |

C8H8O10 |

Molecular Weight |

264.14 g/mol |

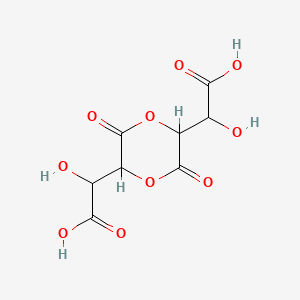

IUPAC Name |

2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14) |

InChI Key |

KWBYTEOPKORPPY-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O |

physical_description |

Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel |

solubility |

Very soluble in water and ethanol |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Metatartaric Acid from L-Tartaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metatartaric acid, a polymeric derivative of L-tartaric acid, is a crucial additive in the food and beverage industry, primarily utilized for its ability to inhibit tartrate crystallization in wine. Its synthesis via thermal dehydration of L-tartaric acid is a process of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, experimental protocols, and analytical characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the synthesis and its critical parameters.

Introduction

This compound is not a single compound but rather a complex mixture of polyesters of varying chain lengths.[1][2] It is produced by heating L-tartaric acid at elevated temperatures, leading to intermolecular esterification.[2][3] The resulting product is a polydisperse polymer whose efficacy as a crystallization inhibitor is directly related to its degree of esterification.[2] This guide will explore the synthesis of this compound from L-tartaric acid, focusing on the chemical transformations and the methodologies for its preparation and characterization.

Reaction Mechanism and Pathway

The synthesis of this compound from L-tartaric acid proceeds through a thermal dehydration reaction, which results in the formation of intermolecular ester bonds. The primary reaction is a polyesterification where the carboxylic acid group of one tartaric acid molecule reacts with a hydroxyl group of another. This process leads to the formation of dimers, trimers, and larger polymers.[1][2]

The reaction can be visualized as a stepwise polymerization process:

References

Metatartaric Acid: A Technical Guide to its Chemical Structure and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metatartaric acid, designated as food additive E353, is not a single molecular entity but rather a complex polymeric mixture derived from the thermal dehydration of L-tartaric acid. This technical guide provides an in-depth exploration of the chemical structure, polymerization process, and key analytical methodologies for the characterization of this compound. The information presented is intended to support researchers and professionals in the fields of food science, oenology, and drug development in understanding and utilizing this unique food-grade polymer.

Chemical Structure of this compound

This compound is the product of the intermolecular esterification of L-tartaric acid.[1][2] The polymerization process results in a polydisperse mixture of molecules with varying chain lengths and structures. The primary constituents of this mixture are:

-

Ditartaric Monoester and Diester: These are dimers formed from two tartaric acid molecules linked by one or two ester bonds.

-

Polyester Chains: Longer chains of tartaric acid units linked by ester bonds.

-

Unreacted L-tartaric Acid Monomers: Residual starting material present in the final product.

-

Pyruvic Acid: A minor component formed during the heating process.[2]

The general chemical formula for the polymeric components can be represented as (C₄H₄O₅)n.[1] While the exact structure is variable, a representative structure of a dimeric form is presented below.

Diagram: Idealized Chemical Structure of a this compound Dimer

Caption: Idealized structure of a ditartaric acid, a component of this compound.

Polymerization of Tartaric Acid

This compound is synthesized through the thermal polymerization of L-tartaric acid. This process involves a dehydration reaction leading to the formation of intermolecular ester bonds.

Diagram: Polymerization Pathway of Tartaric Acid

Caption: Simplified workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White to yellowish crystalline powder | [2] |

| Odor | Faint, caramel-like | [2] |

| Hygroscopicity | Very deliquescent | [2] |

| Solubility | Highly soluble in water and ethanol | [2] |

| Hydrolysis | Reversibly hydrolyzes to tartaric acid, accelerated by heat | [1] |

Quantitative Data and Specifications

The quality and efficacy of this compound, particularly in its application in winemaking, are determined by its degree of esterification and total acid content.

| Parameter | Specification | Reference |

| Total Tartaric Acid (after hydrolysis) | ≥ 105% | [2] |

| Esterified Acid Content | ≥ 32% | [2] |

| Lead | ≤ 5 mg/kg | [2] |

| Mercury | ≤ 1 mg/kg | [2] |

| Arsenic | ≤ 3 mg/kg | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the methodology described by the International Organisation of Vine and Wine (OIV).

Objective: To produce this compound through the thermal dehydration of L-tartaric acid.

Materials:

-

L-tartaric acid

-

Heating mantle or oven with temperature control

-

Reaction vessel (e.g., round-bottom flask)

-

Vacuum pump (optional)

-

Mortar and pestle or grinder

Procedure:

-

Place L-tartaric acid into the reaction vessel.

-

Heat the L-tartaric acid to a temperature between 150-170°C.[2] The reaction can be carried out under atmospheric or reduced pressure.[2]

-

Maintain the temperature for a sufficient duration to achieve the desired degree of esterification.

-

The reaction mixture will become a liquid.

-

After the heating phase, cool the liquid to allow it to solidify.

-

Grind the resulting solid into a fine powder.[1]

-

Store the final product in a dry, airtight container due to its hygroscopic nature.

Determination of Esterification Rate

This titration method is adapted from the OIV codex for this compound.

Objective: To quantify the degree of esterification in a sample of this compound.

Materials:

-

This compound sample

-

1 M Sodium hydroxide (NaOH) solution

-

0.5 M Sulfuric acid (H₂SO₄) solution

-

Bromothymol blue indicator solution

-

250 ml conical flask

-

Burette

-

Pipettes

Procedure:

-

Prepare a 2% (w/v) solution of the this compound sample in deionized water.

-

Pipette 50 ml of this solution into a 250 ml conical flask.

-

Add 3 drops of bromothymol blue indicator solution.

-

Titrate with 1 M NaOH solution until the indicator turns bluish-green. Record the volume of NaOH used (n).

-

To the same flask, add an additional 20 ml of 1 M NaOH solution.

-

Stopper the flask and let it stand for 2 hours at room temperature to allow for the saponification of the ester linkages.

-

Titrate the excess NaOH with 0.5 M H₂SO₄ until the indicator turns bluish-green. Record the volume of H₂SO₄ used (n').

-

The ester content can be calculated based on the volumes of NaOH and H₂SO₄ used.

Characterization of Molecular Weight Distribution

A general workflow for determining the molecular weight distribution of this compound using size-exclusion chromatography (SEC) is outlined below.

Objective: To determine the molecular weight distribution of a this compound sample.

Diagram: Experimental Workflow for SEC Analysis

Caption: General workflow for molecular weight analysis of this compound.

Conclusion

This compound is a complex, polydisperse polymer with significant applications in the food industry, particularly in winemaking. A thorough understanding of its chemical structure, the polymerization process from L-tartaric acid, and the analytical methods for its characterization is crucial for its effective and controlled application. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals working with this versatile food additive. Further research into the detailed kinetics of the thermal polymerization and advanced structural elucidation of the various polymeric species would provide deeper insights into the structure-function relationship of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Metatartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metatartaric acid, designated as food additive E353, is a polymeric derivative of L-(+)-tartaric acid.[1][2] It is synthesized through the controlled heating and dehydration of tartaric acid, resulting in a complex mixture of polyesters.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental methodologies for professionals in research, science, and drug development. Its primary application lies in the food industry, particularly in winemaking, where it serves as a stabilizer to inhibit the crystallization of potassium bitartrate and calcium tartrate.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to note that this compound is not a single compound but a polydisperse mixture of polymers of tartaric acid.[1][5] Consequently, some properties, such as molecular weight, are presented as a range.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][6] |

| Synonyms | Ditartaric acid, E353 | [2][7] |

| CAS Number | 39469-81-3, 56959-20-7 | [1][6] |

| Molecular Formula | (C₄H₄O₅)n | [2][6] |

| Appearance | White to yellowish crystalline powder or masses. It is very deliquescent and has a faint odor of caramel or toast. | [4][7] |

| Melting Point | Not applicable; decomposes upon heating. | [8] |

| Solubility | Freely soluble in water and ethanol. Insoluble in chloroform. | [2][6][9] |

| pH | 1.4 - 2.2 (1% aqueous solution) | [6] |

Table 2: Chemical and Analytical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight (Daltons) | Weight Average (Mw): 1.2 - 8.9 kDaNumber Average (Mn): 0.25 - 3.52 kDaZ-Average (Mz): 3.4 - 40.9 kDa | [5] |

| pKa | Strongest Acidic: 2.54 (Predicted) | Not explicitly found in search results |

| Degree of Esterification | ≥ 32% | [1][6] |

| Optical Rotation | -34° to -41° (5 g/100 ml aqueous solution) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of this compound. The following protocols are based on internationally recognized standards.

Synthesis of this compound

This compound is produced by the thermal dehydration of L-(+)-tartaric acid.[3]

-

Principle: Intermolecular esterification of L-(+)-tartaric acid is induced by heating, leading to the formation of a mixture of polyesters with varying chain lengths.[3]

-

Apparatus: Heating mantle, round-bottom flask, vacuum pump (optional), condenser (optional).

-

Procedure:

-

Place L-(+)-tartaric acid in a round-bottom flask.

-

Heat the tartaric acid to a temperature between 150 °C and 170 °C.[1][3] This can be done at atmospheric or reduced pressure.[1]

-

Maintain this temperature for a period of up to one hour. The duration and temperature can be varied to control the degree of esterification.

-

The resulting product is a colorless liquid which is then cooled to solidify.

-

The solid mass is subsequently ground into a powder.

-

Determination of Degree of Esterification (Titration Method)

This method determines the extent of esterification in the this compound product.

-

Principle: The sample is treated with a known excess of sodium hydroxide to saponify the ester linkages. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid. The amount of sodium hydroxide consumed in the saponification is used to calculate the degree of esterification.[1][6]

-

Reagents:

-

Apparatus:

-

250 ml Erlenmeyer flask.

-

Burette, 50 ml.

-

Pipette, 20 ml.

-

-

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample and dissolve it in 100 ml of distilled water in a 250 ml Erlenmeyer flask.

-

Add a few drops of bromothymol blue indicator.

-

Titrate with 1 M NaOH until the indicator turns bluish-green (pH ~7). Record the volume of NaOH used (V₁).

-

To this neutralized solution, add a further 20.0 ml of 1 M NaOH.

-

Stopper the flask and allow it to stand at room temperature for 2 hours to ensure complete saponification.

-

Titrate the excess NaOH with 0.5 M H₂SO₄ until the bromothymol blue indicator turns from blue back to green. Record the volume of H₂SO₄ used (V₂).

-

-

Calculation:

-

The degree of esterification is calculated based on the volumes of titrants used, which correspond to the free acid and the esterified acid content.

-

Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

This method is used to determine the molecular weight distribution of the this compound polymers.

-

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules. The eluting molecules are detected by a series of detectors, including refractive index (RI), UV, and multi-angle light scattering (MALS), to determine the molecular weight distribution.[1][5]

-

Apparatus:

-

Size-Exclusion Chromatograph equipped with RI, UV, and MALS detectors.

-

SEC column (e.g., Superose 12).[1]

-

-

Mobile Phase: An appropriate aqueous buffer.

-

Standards: Dextran standards of known molecular weights for calibration.[1]

-

Procedure:

-

Prepare a series of dextran standard solutions of known concentrations.

-

Prepare a solution of the this compound sample in the mobile phase.

-

Inject the standard solutions and the sample solution into the SEC system.

-

Record the chromatograms from the RI, UV, and MALS detectors.

-

Use appropriate software to analyze the data and calculate the weight average (Mw), number average (Mn), and Z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).[5]

-

Identification by Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the identity of this compound by analyzing its characteristic vibrational bands.

-

Principle: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is measured. The resulting spectrum is a unique fingerprint of the substance.

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.

-

Sample Preparation: A solid-state transmission spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing the sample.[5]

-

Procedure:

-

Mix a small amount of the this compound sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet.

-

Place the pellet in the FTIR spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 4000 to 400 cm⁻¹).[5]

-

Compare the obtained spectrum with a reference spectrum of this compound.

-

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound from L-tartaric acid is a straightforward thermal polymerization process.

Caption: Synthesis of this compound via Thermal Dehydration.

Mechanism of Tartrate Crystallization Inhibition

This compound functions by interfering with the crystal growth of potassium bitartrate.

Caption: Inhibition of Potassium Bitartrate Crystal Growth.

Experimental Workflow for Purity Assessment

A general workflow for assessing the purity of a this compound sample involves several key analytical steps.

Caption: Analytical Workflow for this compound Purity.

Stability and Hydrolysis

This compound is not indefinitely stable in aqueous solutions, as it undergoes hydrolysis back to tartaric acid. The rate of this hydrolysis is highly dependent on temperature.[10] At 100 °C, hydrolysis is rapid, while at lower temperatures, it is significantly slower.[4] This temperature-dependent stability is a critical factor in its application in winemaking, as its efficacy as a crystal growth inhibitor diminishes over time.[10][11] For instance, its protective effect can last for several years at 0°C, but only for a few hours at 35-40°C.[10] Due to its hygroscopic nature, this compound should be stored in a dry environment.

Conclusion

This compound is a complex polymeric material with distinct physicochemical properties that are crucial to its function as a stabilizer in various applications. This guide has provided a detailed overview of these properties, including quantitative data and comprehensive experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and analytical workflow. For professionals in research and development, a thorough understanding of these characteristics is essential for the effective and appropriate use of this compound.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Meta tartaric acid – tartricmed [tartric-med.com]

- 4. oiv.int [oiv.int]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. FAO Knowledge Repository [openknowledge.fao.org]

- 7. This compound | OIV [oiv.int]

- 8. researchgate.net [researchgate.net]

- 9. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 10. awri.com.au [awri.com.au]

- 11. eaton.com [eaton.com]

An In-depth Technical Guide on the Mechanism of Tartrate Crystallization Inhibition by Metatartaric Acid

Executive Summary

Tartrate instability, primarily the crystallization of potassium bitartrate (KHT), is a significant challenge in the wine industry, leading to undesirable sediment in the final product. Metatartaric acid, a polyester of L-tartaric acid, serves as an effective, albeit temporary, crystallization inhibitor. This technical guide elucidates the core mechanism of its action, which is not the prevention of initial crystal nucleation but the inhibition of subsequent crystal growth. This compound functions as a protective colloid, adsorbing onto the surfaces of microscopic KHT crystal nuclei.[1][2][3] This surface interaction physically blocks the sites required for further ionic deposition, thereby arresting crystal development and maintaining the colloidal stability of the wine.[4] The efficacy of this compound is concentration-dependent and highly sensitive to temperature, as it undergoes hydrolysis back to tartaric acid over time, a process accelerated by heat.[1][4][5] This document provides a detailed overview of its synthesis, mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction to Tartrate Instability

Wine is a complex aqueous-alcoholic solution that is typically supersaturated with potassium bitartrate (KHT).[6] This supersaturation is the primary driving force for crystallization.[6] The formation of visible tartrate crystals is a two-phase process:

-

Nucleation: The initial formation of submicroscopic, ordered crystal structures (nuclei) from the supersaturated solution.[6] This is a slow, rate-limiting step.[6]

-

Crystal Growth: The subsequent, more rapid deposition of tartrate and potassium ions onto the existing nuclei, leading to the formation of macroscopic crystals.[1][4][6]

Several factors influence this process, including temperature (solubility of KHT decreases significantly at lower temperatures), pH, ethanol concentration, and the presence of other wine constituents like proteins and polyphenols that can form complexes with tartrate and potassium ions.[1][7]

This compound: Synthesis and Structure

This compound is not a naturally occurring compound but is produced through the controlled heating of L-tartaric acid.[1][8] This process involves intermolecular esterification, where the carboxyl group of one tartaric acid molecule reacts with a hydroxyl group of another, forming a polyester chain and releasing water as a byproduct.[8][9]

The synthesis is typically carried out by heating L-tartaric acid to temperatures between 150-170°C.[8] The duration, temperature, and pressure of this process can be controlled to influence the average molecular weight and the degree of esterification of the final product, which in turn determines its inhibitory effectiveness.[5][8][10] The resulting substance is a mixture of polymeric lactones of variable composition.[5][8]

Core Mechanism of Inhibition

The primary role of this compound is to act as a crystal growth inhibitor.[3][11][12] Research using techniques such as dynamic light scattering has demonstrated that this compound and other hydrocolloids do not prevent the initial formation (nucleation) of KHT crystals.[11][12] Instead, they interfere with the subsequent growth phase, preventing these microscopic nuclei from developing into visible, macroscopic precipitates.[11][13]

The mechanism involves the adsorption of the this compound polymer onto the active growth faces of the KHT crystal nuclei.[2][3] By "coating" the crystalline tartrate nuclei, it physically blocks the sites where new potassium and bitartrate ions would otherwise attach, effectively arresting further crystal development.[1][4] This is described as a "protective colloid" effect, which maintains the tartrate salts in solution and preserves the wine's clarity.[2][3]

Quantitative Analysis of Efficacy

The effectiveness of this compound is influenced by its concentration and the storage temperature of the treated medium.

| Parameter | Value | Source(s) |

| Effective Dosage Range | 50 - 100 mg/L | [1][4] |

| Max Permitted Dosage (OIV) | 100 mg/L | [2] |

The most significant limitation of this compound is its finite stability in aqueous solutions. It slowly hydrolyzes back to its monomer, tartaric acid, thereby losing its inhibitory properties.[1][5] This hydrolysis is highly temperature-dependent.

| Storage Temperature | Approximate Duration of Efficacy | Source(s) |

| 0°C (32°F) | Several years | [1][4][5] |

| 10-12°C (50-54°F) | Over two years | [5] |

| 25°C (77°F) | Approximately two months | [1][4] |

Due to this degradation, this compound is most suitable for products intended for relatively quick consumption rather than long-term aging.[1][9]

Experimental Protocols

Evaluating the efficacy of crystallization inhibitors requires robust and reproducible methodologies. The following are key protocols cited in the literature.

Protocol for Assessing Tartrate Stability (Conductivity Method)

This method provides a quantitative measure of a solution's stability by monitoring the removal of free ions during induced crystallization.[1]

Objective: To determine the potassium bitartrate stability of a liquid sample.

Materials:

-

Wine or model solution sample

-

Conductivity meter

-

Temperature-controlled water bath or cryostat

-

Fine potassium bitartrate crystals (for seeding)

-

Magnetic stirrer and stir bar

Methodology:

-

Sample Preparation: Place a defined volume of the wine sample (e.g., 100 mL) into a jacketed beaker connected to the cryostat.

-

Temperature Equilibration: Chill the sample to a target temperature, typically 0°C or -4°C, while stirring gently.

-

Initial Measurement: Once the temperature is stable, record the initial electrical conductivity (μS/cm) of the solution.

-

Seeding: Add a standardized amount of fine KHT crystals (e.g., 4 g/L) to the chilled sample to induce crystallization.

-

Monitoring: Continuously monitor the conductivity of the solution. As KHT crystallizes, free potassium (K+) and bitartrate (HT-) ions are removed from the solution, causing a drop in conductivity.

-

Endpoint Determination: The test is complete when the conductivity value stabilizes (e.g., changes by less than a specified amount over a 15-minute period).

-

Analysis: The percentage drop in conductivity is calculated. A drop below a certain threshold (e.g., 5%) indicates that the sample is stable. Comparing the conductivity drop of a control sample versus a sample treated with this compound quantifies the inhibitor's effectiveness.

Protocol for Investigating Inhibition Mechanism (Dynamic Light Scattering)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension, making it ideal for distinguishing between effects on nucleation and growth.[11][12]

Objective: To determine if an inhibitor prevents crystal nucleation or arrests crystal growth.

Materials:

-

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

-

Supersaturated model solution of KHT or standardized wine

-

Inhibitor solution (this compound)

-

Syringe filters (e.g., 0.2 μm)

-

Temperature-controlled sample holder

Methodology:

-

Solution Preparation: Prepare a model KHT solution or use wine filtered through a 0.2 μm filter to remove existing particles.

-

Sample Division: Divide the solution into a control group and a treated group (spiked with a known concentration of this compound).

-

Initiating Crystallization: Induce nucleation, for example, by adding a specific volume of ethanol or by rapid cooling to a set temperature (e.g., 4°C) within the DLS instrument.[11]

-

DLS Measurement: Immediately begin DLS measurements, taking readings at regular intervals over an extended period (e.g., 800 minutes).[11] The instrument measures the fluctuations in scattered light intensity to calculate the hydrodynamic radius of particles in the solution.

-

Data Analysis:

-

Nucleation Inhibition: If this compound prevents nucleation, no particles (or a significantly delayed appearance of particles) will be detected in the treated sample compared to the control.

-

Growth Inhibition: If this compound inhibits growth, the DLS will detect the formation of initial small particles (nuclei) in both the control and treated samples. However, in the treated sample, the mean particle size will remain small and stable over time, while in the control sample, the mean particle size will increase significantly as the crystals grow.[11]

-

Limitations and Considerations

While effective, the application of this compound is subject to several limitations:

-

Temporary Effect: As detailed in Table 2, the stabilizing effect is not permanent due to temperature-dependent hydrolysis.[5][9] It is therefore unsuitable for wines intended for long aging periods.[9]

-

Hydrolysis Product: The breakdown of this compound releases tartaric acid, which can slightly increase the titratable acidity and lower the pH of the wine.[5][14]

-

Application Timing: It should be added to wine that is ready for bottling, after any fining or clarification steps, as adsorbent materials can reduce its efficiency.[8][15] Final filtration should occur after its addition.[15]

-

Potential for Haze: In wines that have been treated with lysozyme, the subsequent addition of this compound may lead to protein haze formation.[15]

Conclusion

This compound provides an effective means of preventing potassium bitartrate precipitation in wine and other tartrate-supersaturated solutions. Its mechanism is not based on preventing the initial formation of crystal nuclei but on inhibiting their growth to macroscopic sizes. By adsorbing to the crystal surface, this polymeric ester acts as a physical barrier, preserving colloidal stability. The primary constraint of its use is its limited lifespan, which is dictated by the rate of hydrolysis and is significantly accelerated at higher storage temperatures. A thorough understanding of its mechanism, quantitative efficacy, and the protocols for its evaluation allows for its strategic and effective application.

References

- 1. enology.fst.vt.edu [enology.fst.vt.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. enology.fst.vt.edu [enology.fst.vt.edu]

- 5. awri.com.au [awri.com.au]

- 6. ovid.com [ovid.com]

- 7. extension.iastate.edu [extension.iastate.edu]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. perennia.ca [perennia.ca]

- 10. lamothe-abiet.com [lamothe-abiet.com]

- 11. uu.nl [uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eaton.com [eaton.com]

In-Depth Technical Guide: Thermal Degradation Kinetics of Metatartaric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metatartaric acid, a polymeric lactone derived from the dehydration of L-tartaric acid, serves as a crucial stabilizer in various applications, notably in the wine industry to prevent the precipitation of potassium bitartrate and calcium tartrate crystals.[1][2] Its efficacy, however, is transient and highly dependent on temperature, as it undergoes thermal degradation through hydrolysis back to tartaric acid.[3][4][5] Understanding the kinetics of this degradation is paramount for predicting its stability, optimizing its use in various formulations, and ensuring product quality and shelf-life. This technical guide provides a comprehensive overview of the thermal degradation kinetics of this compound in aqueous solutions, summarizing available data, detailing experimental protocols for its study, and visualizing the underlying chemical processes.

Data Presentation: Thermal Stability of this compound

| Storage Temperature (°C) | Storage Temperature (°F) | Estimated Stability Period |

| 0 | 32 | Several years |

| 10 - 12 | 50 - 53.6 | Approximately 2 years |

| 12 - 16 | 53.6 - 60.8 | Up to 18 months |

| 15 - 18 | 59 - 64.4 | Up to 12 months |

| 20 | 68 | Three months |

| 25 | 77 | One month |

| 30 | 86 | One week |

| 35 - 40 | 95 - 104 | A few hours |

| 100 | 212 | Rapid hydrolysis |

Note: These values are estimates and can be influenced by other factors such as pH, the presence of other solutes, and the initial degree of esterification of the this compound.[6]

Experimental Protocols

To rigorously determine the thermal degradation kinetics of this compound, a systematic experimental approach is required. The following protocols are based on established analytical methods for metatartaric and tartaric acids.

Sample Preparation and Incubation

-

Objective: To prepare aqueous solutions of this compound and subject them to controlled thermal stress.

-

Materials:

-

This compound (food or pharmaceutical grade)

-

Deionized water

-

pH meter

-

Buffer solutions (e.g., citrate, phosphate) for pH control

-

Thermostatically controlled water baths or incubators

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 g/L) in deionized water. The dissolution should be done in cold water to minimize immediate hydrolysis.[7]

-

If pH is a variable of interest, prepare a series of solutions and adjust the pH to desired levels using appropriate buffer systems.

-

Aliquot the solutions into sealed, airtight containers to prevent evaporation.

-

Place the containers in thermostatically controlled water baths or incubators set to the desired temperatures for the kinetic study (e.g., 25°C, 40°C, 50°C, 60°C).

-

At predetermined time intervals, withdraw samples from each temperature condition for analysis. The sampling frequency should be higher at the beginning of the experiment and for higher temperatures.

-

Monitoring this compound Degradation by Titration

-

Objective: To quantify the decrease in esterified acid content over time, which corresponds to the hydrolysis of this compound. This method is adapted from the International Oenological Codex (OIV).[2]

-

Materials:

-

Sodium hydroxide (NaOH) solution (1 M)

-

Sulfuric acid (H₂SO₄) solution (0.5 M)

-

Bromothymol blue indicator solution

-

Burette, pipettes, and conical flasks

-

-

Procedure:

-

Take a known volume of the sampled this compound solution.

-

Add a few drops of bromothymol blue indicator.

-

Titrate with 1 M NaOH solution until the indicator turns bluish-green to determine the free acid content.

-

To a separate, equal volume of the sample, add a known excess of 1 M NaOH to completely hydrolyze the ester linkages. Allow the mixture to stand for a specified period (e.g., 2 hours at room temperature) to ensure complete hydrolysis.

-

Back-titrate the excess NaOH with 0.5 M H₂SO₄ using bromothymol blue as an indicator.

-

The amount of esterified acid can be calculated from the difference between the total acid content (after hydrolysis) and the free acid content. The decrease in esterified acid over time reflects the degradation of this compound.

-

Quantification of Tartaric Acid Formation by High-Performance Liquid Chromatography (HPLC)

-

Objective: To measure the increase in the concentration of tartaric acid, the primary degradation product, over time.

-

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector

-

A suitable reversed-phase column (e.g., C18)

-

Mobile phase: An aqueous solution of a weak acid (e.g., dilute sulfuric acid or a phosphate buffer)

-

Tartaric acid standard solutions of known concentrations

-

Syringe filters (0.45 µm)

-

-

Procedure:

-

Prepare a calibration curve using standard solutions of tartaric acid.

-

Filter the samples withdrawn from the incubation experiment through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Detect the tartaric acid peak at the appropriate wavelength (if using a UV detector) or by its refractive index.

-

Quantify the concentration of tartaric acid in the samples by comparing the peak area to the calibration curve. The rate of formation of tartaric acid corresponds to the rate of degradation of this compound.

-

Mandatory Visualization

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for studying the thermal degradation kinetics of this compound.

Proposed Hydrolysis Mechanism of this compound

Caption: Proposed acid-catalyzed hydrolysis mechanism for a segment of the this compound polymer.

References

"metatartaric acid CAS number and IUPAC nomenclature"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metatartaric acid, a polymeric derivative of L-tartaric acid, is a complex mixture of polyesters with a primary role as a crystallization inhibitor in the food industry. While its direct applications in drug development are not established, the underlying chemistry and the biodegradable nature of tartaric acid-based polymers offer significant relevance to pharmaceutical sciences and material science. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, and detailed analytical protocols. Furthermore, it delves into the broader context of tartaric acid-based polymers, highlighting their potential in biomedical applications, including drug delivery systems.

Chemical Identification and Nomenclature

This compound is not a single compound but rather a polydisperse mixture of linear and cyclic polyesters derived from L-tartaric acid. Due to its polymeric and variable nature, its chemical identity is often described by its CAS number and a representative IUPAC name for one of its constituent molecules.

-

CAS Number : 39469-81-3[1]

-

Representative IUPAC Nomenclature : 2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid

Physicochemical Properties

This compound is typically a white to yellowish crystalline powder or solid mass.[1] It is characterized by its high hygroscopicity and a faint caramel-like odor.[1] Its properties are highly dependent on the degree of polymerization and esterification.

| Property | Value |

| Molecular Formula | (C4H4O5)n |

| Solubility | Freely soluble in water and ethanol.[1] |

| Appearance | White to yellowish crystalline powder or masses.[1] |

| Odor | Faint odor of caramel.[1] |

| Hygroscopicity | Very deliquescent.[1] |

| Optical Rotation (5 g/100 ml aq. soln.) | -34° to -41° |

| Weight Average Molecular Weight (Mw) | 1.2–8.9 kDa |

| Number Average Molecular Weight (Mn) | 0.25-3.52 kDa |

| Z-Average Molecular Weight (Mz) | 3.4-40.9 kDa |

| Polydispersity Index (Mz/Mn) | 1 to 50 |

| Lead (Pb) | ≤ 2 mg/kg |

| Arsenic (As) | ≤ 3 mg/kg |

Synthesis and Hydrolysis

Synthesis

This compound is synthesized through the thermal dehydration of L-tartaric acid. This process involves intermolecular esterification, leading to the formation of a mixture of polyesters.

Caption: Synthesis of this compound via thermal dehydration of L-tartaric acid and its subsequent hydrolysis.

Hydrolysis

This compound is susceptible to hydrolysis, reverting to L-tartaric acid. The rate of hydrolysis is influenced by temperature and pH. In aqueous solutions, it hydrolyzes rapidly at elevated temperatures (e.g., 100°C) and more slowly at colder temperatures.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound through the thermal dehydration of L-tartaric acid.

Materials:

-

L-tartaric acid

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser (optional, for reactions under reduced pressure)

-

Vacuum pump (optional)

Procedure:

-

Place L-tartaric acid in a round-bottom flask.

-

Heat the flask to a temperature between 150°C and 170°C using a heating mantle or oil bath. The reaction can be carried out at atmospheric or reduced pressure.

-

Maintain this temperature for a sufficient duration to achieve the desired degree of esterification. The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples for their esterification index.

-

Once the reaction is complete, cool the molten product to room temperature. The resulting solid is this compound.

-

The product can be ground into a powder for storage and use. Due to its hygroscopic nature, it should be stored in a desiccator.

Determination of Degree of Esterification

Objective: To quantify the degree of esterification of this compound through titration.

Principle: This method involves two titrations. The first determines the free carboxylic acid groups. The second, after saponification with a known excess of sodium hydroxide, determines the total carboxylic acid groups (free and esterified). The difference allows for the calculation of the esterified acid content.

Reagents:

-

1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.5 M Sulfuric Acid (H2SO4) solution, standardized

-

Bromothymol blue indicator solution

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in deionized water, and dilute to 50 mL in a volumetric flask.

-

Titration of Free Acid:

-

Pipette 25.0 mL of the this compound solution into an Erlenmeyer flask.

-

Add 2-3 drops of bromothymol blue indicator.

-

Titrate with standardized 1 M NaOH solution until the solution turns from yellow to a persistent blue-green endpoint.

-

Record the volume of NaOH used (V1).

-

-

Saponification and Titration of Total Acid:

-

To the titrated solution from the previous step, add a known excess of standardized 1 M NaOH solution (e.g., 20.0 mL).

-

Stopper the flask and allow it to stand at room temperature for at least 2 hours to ensure complete saponification of the esters.

-

Titrate the excess NaOH with standardized 0.5 M H2SO4 solution until the bromothymol blue indicator returns to a yellow endpoint.

-

Record the volume of H2SO4 used (V2).

-

-

Calculation: The degree of esterification can be calculated based on the volumes of titrants used.

Relevance to Drug Development and Polymer Science

While this compound's direct application is in oenology, the chemistry of tartaric acid-based polyesters is highly relevant to researchers in drug development and polymer science. Tartaric acid is a readily available, chiral, and biocompatible monomer, making it an attractive building block for creating biodegradable and functional polymers for biomedical applications.[2][3]

Potential Applications of Tartaric Acid-Based Polymers:

-

Drug Delivery Systems: The polyester backbone can be designed to be biodegradable, allowing for the controlled release of encapsulated therapeutic agents.[3] The pendant hydroxyl and carboxyl groups can be functionalized to attach drugs or targeting moieties.

-

Biomaterials and Tissue Engineering: The biocompatibility of tartaric acid makes its polymers suitable for creating scaffolds for tissue regeneration.[3]

-

Biodegradable Plastics: Tartaric acid can be incorporated into bioplastic formulations to enhance their biodegradability and mechanical properties.[4][5]

The synthesis of these advanced polymers often involves more controlled polymerization techniques than the simple thermal condensation used for this compound, such as ring-opening polymerization or polycondensation with other monomers to tailor the polymer's properties.[6]

Caption: Role of tartaric acid as a monomer in synthesizing functional polymers for biomedical applications.

Conclusion

This compound, defined by its CAS number 39469-81-3, is a complex polyester with a well-established role in the food industry. For researchers and scientists, a deeper understanding of its synthesis, properties, and analytical characterization provides a foundation for exploring the broader potential of tartaric acid-derived polymers. The biocompatibility, chirality, and functionality of tartaric acid make it a valuable platform for the development of advanced biodegradable materials with significant promise in drug delivery and biomedical engineering.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How to Use Tartaric Acid in Advanced Polymer Synthesis [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. How to Integrate Tartaric Acid in Biodegradable Plastics [eureka.patsnap.com]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

The Elusive Solubility of Metatartaric Acid in Ethanol-Water Mixtures: A Technical Review

For Immediate Release

[City, State] – Metatartaric acid, a key additive in the wine industry for preventing tartrate crystallization, presents a notable challenge in its quantitative solubility characterization within ethanol-water systems. Despite its widespread use, precise solubility data in varying solvent compositions and temperatures remain largely unpublished in readily accessible scientific literature. This technical guide synthesizes the available qualitative information, outlines relevant analytical methodologies for the substance's characterization, and provides context for its behavior in hydroalcoholic solutions, a critical aspect for researchers, scientists, and professionals in drug development and food science.

Qualitative Solubility Profile

This compound is consistently described in technical and regulatory documents as being "very soluble" or "highly soluble" in both water and ethanol.[1][2] The International Oenological CODEX also affirms its high solubility in both water and alcohol.[3] However, these descriptions are qualitative and do not provide the specific quantitative data required for precise formulation and modeling in research and development. One source describes its solubility in alcohol as "medium," further highlighting the lack of precise, universally agreed-upon data.[1][4]

The absence of specific solubility curves (i.e., g/100 mL as a function of ethanol concentration and temperature) in the reviewed literature prevents the creation of a detailed quantitative data table as initially intended. This information gap underscores an area ripe for further academic and industrial investigation.

Factors Influencing this compound Stability in Hydroalcoholic Solutions

While quantitative solubility data is scarce, factors affecting the stability and efficacy of this compound in ethanol-water mixtures, particularly in the context of wine, are better documented. The primary function of this compound is to inhibit the crystallization of potassium bitartrate. Its effectiveness is temporary and influenced by several factors, primarily temperature and hydrolysis.

This compound is a polyester of tartaric acid.[1] In aqueous and hydroalcoholic solutions, it undergoes hydrolysis, reverting to tartaric acid, which diminishes its inhibitory effect on crystallization.[5] The rate of this hydrolysis is significantly influenced by temperature; higher temperatures accelerate the degradation.[3][6]

The following diagram illustrates the key relationships influencing the stability of this compound in a typical hydroalcoholic solution like wine.

Caption: Factors affecting this compound stability.

Experimental Protocols: Characterization and Detection

While experimental protocols for determining the solubility of this compound in ethanol-water mixtures are not available in the reviewed literature, several standardized methods for its characterization and detection in solutions have been published. These methods are crucial for quality control and regulatory compliance.

Identification of this compound

A qualitative test for the presence of this compound involves its precipitation with cadmium acetate in an acidic medium. Tartaric acid also precipitates with cadmium acetate, but only in the presence of a high alcohol concentration (>25% vol.), and this precipitate is soluble in water, unlike the this compound precipitate.[7]

Protocol Outline:

-

Acidify the sample solution.

-

Add a cadmium acetate solution.

-

Observe for the formation of an insoluble precipitate, which indicates the presence of this compound.

-

The precipitate can be further analyzed by heating with sodium hydroxide to release tartaric acid, which can be detected colorimetrically.[7]

Quantitative Analysis: Determination of Esterification Rate

The effectiveness of this compound as a crystallization inhibitor is related to its degree of esterification. This can be determined by titration.

Protocol Outline (as per the International Oenological CODEX): [3]

-

Dissolve a known quantity of this compound in water to create a 2% solution.

-

In a conical flask, add 50 ml of this solution.

-

Add a few drops of bromothymol blue indicator.

-

Titrate with a standardized sodium hydroxide (1M) solution until a bluish-green endpoint is reached. This determines the free acid content.

-

To the same solution, add a known excess of 1M sodium hydroxide.

-

Allow the solution to stand for 2 hours at room temperature to allow for the saponification of the ester linkages.

-

Back-titrate the excess sodium hydroxide with a standardized sulfuric acid (0.5M) solution.

-

The amount of esterified acid can be calculated from the volume of sodium hydroxide consumed during saponification.

The following workflow visualizes the quantitative analysis process.

References

- 1. E353 (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C8H8O10 | CID 92024228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | OIV [oiv.int]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. awri.com.au [awri.com.au]

- 6. eaton.com [eaton.com]

- 7. This compound (Type-IV) | OIV [oiv.int]

The Hygroscopic Nature and Stability of Powdered Metatartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metatartaric acid, a polymeric derivative of L-tartaric acid, is a crucial additive in the food and beverage industry, primarily utilized for its ability to inhibit tartrate crystallization in wine. However, its efficacy and handling are significantly influenced by its inherent hygroscopic nature and limited stability. This technical guide provides an in-depth analysis of these critical properties of powdered this compound, offering quantitative data where available, detailed experimental protocols for its characterization, and visual workflows to aid in laboratory practices.

Hygroscopic Nature of Powdered this compound

This compound is characterized as a "very deliquescent" substance, indicating a strong affinity for atmospheric moisture.[1] This hygroscopicity can lead to physical changes such as caking and deliquescence, impacting powder flowability, handling, and dosage accuracy.

Quantitative Hygroscopicity Data

| Parameter | This compound | Citric Acid (Anhydrous) | Tartaric Acid |

| Hygroscopicity Classification | Very Deliquescent[1] | Hygroscopic | Slightly Hygroscopic |

| Critical Relative Humidity (CRH) | Not specified (expected to be low) | ~75% RH at 25°C | >90% RH at 25°C |

| Moisture Sorption Behavior | Expected Type III isotherm (characteristic of highly soluble compounds) | Type III isotherm | - |

Table 1: Comparative Hygroscopicity of Organic Acids. Data for citric acid and tartaric acid are provided for comparative purposes as specific isotherm data for this compound powder is not widely published.

Experimental Protocol for Determining Hygroscopicity

The hygroscopic properties of powdered this compound can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis.

Objective: To determine the moisture sorption and desorption isotherm of powdered this compound and identify its Critical Relative Humidity (CRH).

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer with a microbalance

-

Nitrogen gas supply (dry)

-

Sample pans

Procedure:

-

Sample Preparation: A sample of 5-10 mg of powdered this compound is placed into a sample pan.

-

Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry weight is recorded as the initial mass.

-

Sorption Phase: The relative humidity (RH) is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable weight is reached. The mass change is continuously recorded.

-

Desorption Phase: Following equilibration at the highest RH, the humidity is decreased stepwise back to 0% RH, with equilibration at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the moisture content (% change from dry mass). The moisture content is then plotted against the corresponding RH to generate the sorption and desorption isotherms. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.

Stability of Powdered this compound

The stability of this compound is primarily compromised by hydrolysis, where it reverts to L-tartaric acid, thereby losing its crystallization-inhibiting properties. While this is a major concern in aqueous solutions like wine, the stability of the powdered form is also critical for storage and shelf-life.

Factors Affecting Stability

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Moisture: The presence of moisture, absorbed due to its hygroscopic nature, can initiate and accelerate hydrolysis even in the powdered state.

Quantitative Stability Data

The stability of this compound is most commonly reported in the context of its application in wine. The data below illustrates the significant impact of temperature on its efficacy in an aqueous acidic environment.

| Storage Temperature (°C) | Approximate Stability Duration in Wine |

| 0 | Several years |

| 10 - 12 | Over two years |

| 15 - 18 | Up to 12 months |

| 20 | Three months |

| 25 | One month |

| 30 | One week |

| 35 - 40 | A few hours |

Table 2: Temperature-Dependent Stability of this compound in Wine. This data reflects the rate of hydrolysis in an aqueous solution and serves as an indicator of its inherent thermal lability.

For the powdered form, specific kinetic data for degradation under various temperature and humidity conditions is not widely published. However, it is imperative to store the powder in hermetically sealed containers at cool temperatures (e.g., 5-25°C) and low humidity to minimize degradation.[2]

Experimental Protocol for Stability Assessment

An accelerated stability study can be conducted to evaluate the stability of powdered this compound under various environmental conditions.

Objective: To assess the chemical stability of powdered this compound at elevated temperatures and humidity levels and to identify degradation products.

Apparatus:

-

Stability chambers with controlled temperature and humidity

-

Hermetically sealed containers (e.g., amber glass vials)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Analytical balance

Procedure:

-

Sample Preparation: Aliquots of powdered this compound are placed in individual, hermetically sealed containers. A subset of samples may be left open to assess the impact of humidity directly.

-

Storage Conditions: Samples are stored under various accelerated conditions as per ICH guidelines (e.g., 40°C/75% RH) and at a control condition (e.g., 25°C/60% RH).[3]

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analytical Testing: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for caking, color change, and deliquescence.

-

Assay of this compound: Quantification of the remaining this compound content. A common method involves hydrolysis followed by titration of the resulting tartaric acid, as described in the OIV monograph.[1]

-

Degradation Products: Identification and quantification of degradation products, primarily L-tartaric acid, using a validated HPLC method.

-

-

Data Analysis: The degradation rate of this compound is calculated at each storage condition. The data can be used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions.

Logical Relationship between Hygroscopicity and Stability

The hygroscopic nature of powdered this compound is intrinsically linked to its chemical stability. The absorption of atmospheric moisture can act as a plasticizer, increasing molecular mobility and facilitating the hydrolysis reaction that leads to its degradation.

Conclusion and Recommendations

The pronounced hygroscopicity of powdered this compound is a critical factor that dictates its handling, storage, and ultimately, its stability. The absorption of moisture can lead to undesirable physical changes and trigger chemical degradation through hydrolysis. To ensure the quality and efficacy of powdered this compound, the following is recommended:

-

Storage: The powder must be stored in hermetically sealed, moisture-proof containers in a cool, dry environment.

-

Handling: Exposure to ambient air should be minimized during handling and processing.

-

Characterization: For formulation development and quality control, it is essential to perform quantitative hygroscopicity analysis (e.g., DVS) and accelerated stability studies under controlled temperature and humidity conditions.

By understanding and controlling the interplay between its hygroscopic nature and stability, researchers and professionals can ensure the optimal performance of this important specialty chemical.

References

A Technical Guide to Metatartaric Acid: A Historical and Scientific Overview of its Use as a Food Additive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development, chemical properties, mechanism of action, and regulatory landscape of metatartaric acid as a food additive. Primarily utilized in the wine industry, this polymeric lactone plays a crucial role in preventing tartrate crystallization, ensuring the visual clarity and stability of the final product.

Historical Development

The journey of this compound as a wine stabilizer began in the mid-20th century. A key milestone in its development was in 1964, with the creation and manufacture of V40® this compound in Paris. This process involved heating tartaric acid to high temperatures followed by rapid cooling, a technique developed to address the challenges of tartrate instability in bottled wines faced by Parisian wine businesses.[1] The 1970s and 1980s saw a significant increase in research and interest in ensuring wine stability, further solidifying the role of additives like this compound.[1]

Chemical Synthesis and Properties

This compound is a polyester derived from the controlled heating of L-tartaric acid. This process, conducted at temperatures between 150 and 170°C, results in the intermolecular esterification of tartaric acid molecules, forming a mixture of polymeric lactones with varying molecular weights.[2][3][4][5][6] The primary constituents of the resulting product are the ditartaric monoester and diester, along with unreacted tartaric acid and other polyester acids.[3][4]

The effectiveness of this compound as a stabilizer is directly related to its degree of esterification.[3] Commercial preparations typically have an esterification index of 30 to 40%.[2] It appears as a white or yellowish crystalline powder or mass and is highly soluble in water and alcohol.[3] A significant characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air, necessitating storage in hermetically sealed containers.[7]

Mechanism of Action in Tartrate Stabilization

The primary function of this compound in wine is to inhibit the crystallization of potassium bitartrate (cream of tartar) and calcium tartrate.[5][8] These tartrate salts can precipitate out of the wine, especially when subjected to cold temperatures, forming crystalline deposits that are harmless but aesthetically undesirable for consumers.

This compound acts as a protective colloid.[6] Its polymeric structure allows it to adsorb onto the microscopic nuclei of tartrate crystals as they begin to form.[8] This action effectively blocks the further growth and agglomeration of these crystals, keeping them in suspension and preventing the formation of visible sediment.[8]

Quantitative Data on Efficacy and Application

The effectiveness of this compound is influenced by several factors, most notably temperature and the pH of the wine. Its stability is inversely proportional to temperature; it hydrolyzes back to tartaric acid over time, with the rate of hydrolysis increasing at higher temperatures.[9] This inherent instability limits its use to wines intended for relatively short-term consumption.[2][10]

| Parameter | Value/Observation | Reference |

| Typical Dosage | Up to 100 mg/L in wine | [2][11] |

| Hydrolysis Rate | The rate of hydrolysis is dependent on pH and temperature, and can range from one week at 30°C to two years at 0°C. | [11] |

| pH Influence | Higher pH leads to greater instability of this compound. | [11] |

Table 1: Effectiveness of this compound at Various Temperatures

| Storage Temperature | Estimated Duration of Effectiveness | Reference |

| 0°C | Several years | [9] |

| 10-12°C | Over two years | [9] |

| 10-18°C (variable) | One year to eighteen months | [9] |

| 20°C | Three months | [9] |

| 25°C | One month | [9] |

| 30°C | One week | [9] |

| 35-40°C | A few hours | [9] |

Table 2: Comparative Efficacy with Other Stabilizers

| Stabilizer | Mechanism of Action | Advantages | Disadvantages | Reference |

| This compound | Inhibition of crystal growth | Cost-effective, simple to use. | Unstable over time, especially at higher temperatures. | [2][10][12] |

| Carboxymethyl Cellulose (CMC) | Inhibition of crystal growth | Stable over time, effective at low concentrations. | Can cause color loss in red wines, potential for turbidity. | [2][10][12] |

| Potassium Polyaspartate (KPA) | Inhibition of crystal growth | Highly stable, effective at low doses. | Newer technology, potentially higher cost. | [12] |

| Mannoproteins | Inhibition of crystal growth | Natural origin, can improve sensory properties. | Not effective in very unstable wines, potential for turbidity. | [12] |

| Cold Stabilization | Removal of excess tartrates by precipitation | Highly effective and permanent. | Energy-intensive, can negatively impact aromas and color. | [12] |

Regulatory Status

This compound is an approved food additive in the European Union, designated by the E number E353.[5][11] Its use is authorized in specific food categories, with a maximum permitted level (MPL) of 100 mg/kg in wine.[11] The Scientific Committee on Food (SCF) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.[11][13] JECFA has included this compound in the group Acceptable Daily Intake (ADI) of 0-30 mg/kg body weight for L(+)-tartaric acid and its salts, as it is presumed to be fully hydrolyzed to L(+)-tartaric acid in the body.[14]

Experimental Protocols

Determination of the Presence of this compound in Wine (OIV-MA-AS313-21)

This method relies on the precipitation of this compound with cadmium acetate.

Principle: In an acidic medium, this compound forms an insoluble precipitate with cadmium acetate.[15][16] This precipitate is then separated and decomposed with sodium hydroxide, releasing tartaric acid, which is then quantified colorimetrically after reaction with ammonium metavanadate.[15][16]

Reagents:

-

Cadmium acetate solution (5%)

-

Sodium hydroxide (1M)

-

Sulfuric acid (1M)

-

Ammonium metavanadate solution

Procedure:

-

Acidify the wine sample.

-

Add the cadmium acetate solution to precipitate the this compound.

-

Centrifuge the sample to separate the precipitate.

-

Discard the supernatant.

-

Decompose the precipitate by heating with sodium hydroxide solution.

-

Add ammonium metavanadate solution to develop a color.

-

Measure the absorbance using a spectrophotometer and determine the concentration from a standard curve.

Determination of the Degree of Esterification

This method involves the saponification of the ester linkages in this compound followed by titration.

Principle: The ester bonds in this compound are hydrolyzed by treatment with a known excess of sodium hydroxide. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid solution. The difference between the initial amount of sodium hydroxide and the amount remaining allows for the calculation of the amount of esterified acid.

Reagents:

-

Standard sodium hydroxide solution (1M)

-

Standard sulfuric acid solution (0.5M)

-

Bromothymol blue indicator

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in water.

-

Add a precise volume of standard 1M sodium hydroxide solution.

-

Allow the mixture to stand for a specified time (e.g., 2 hours at room temperature) to ensure complete saponification.[3]

-

Add a few drops of bromothymol blue indicator.

-

Titrate the excess sodium hydroxide with standard 0.5M sulfuric acid until the endpoint (a bluish-green color) is reached.[3]

-

Calculate the degree of esterification based on the volumes of the standard solutions used.

Conclusion

This compound has a well-established history as a valuable tool for winemakers in managing tartrate stability. Its cost-effectiveness and ease of use have contributed to its widespread adoption. However, its inherent instability, particularly at elevated temperatures, necessitates careful consideration of the wine's intended market and storage conditions. For wines destined for quick consumption, it remains a highly effective solution. For wines intended for longer aging, alternative stabilization methods may be more appropriate. Ongoing research and the development of new stabilizing agents continue to provide winemakers with a broader range of options to ensure the quality and stability of their products.

References

- 1. The history of colloidal and tartaric stabilisation at MARTIN VIALATTE® - Martin Vialatte [martinvialatte.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | OIV [oiv.int]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | wein.plus Lexicon [glossary.wein.plus]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. awri.com.au [awri.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 12. martinvialatte.com [martinvialatte.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. WHO | JECFA [apps.who.int]

- 15. This compound (Type-IV) | OIV [oiv.int]

- 16. oiv.int [oiv.int]

Metatartaric Acid (E353): A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metatartaric acid, designated as E353, is a food additive primarily utilized as a stabilizer in wine production.[1] Its function is to inhibit the crystallization and precipitation of potassium bitartrate and calcium tartrate, ensuring the clarity and stability of the final product.[1] Chemically, this compound is not a single compound but a complex mixture of polyesters of L-tartaric acid, formed through the controlled heating and dehydration of L(+)-tartaric acid.[2] This guide provides a comprehensive overview of the toxicological studies, metabolic fate, and the established Acceptable Daily Intake (ADI) for this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Metabolic Fate and Toxicological Equivalence

The cornerstone of the safety assessment of this compound is its presumed complete hydrolysis to L(+)-tartaric acid prior to systemic absorption.[3][4] This hydrolysis is believed to be carried out by carboxylesterases present in the gastrointestinal tract and the liver.[5] Consequently, the extensive toxicological database available for L(+)-tartaric acid is considered directly relevant and applicable to the safety evaluation of this compound.[3][4]

Caption: Metabolic pathway of this compound.

Acceptable Daily Intake (ADI)

Regulatory bodies have established group ADIs that include this compound, based on the toxicological data for L(+)-tartaric acid. There is a notable difference in the ADI values set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

| Regulatory Body | Acceptable Daily Intake (ADI) | Basis |

| JECFA | 0-30 mg/kg bw/day | Group ADI for L(+)-tartaric acid and its salts, expressed as L(+)-tartaric acid.[3][4][6][7] |

| EFSA | 240 mg/kg bw/day | Group ADI for L(+)-tartaric acid-tartrates (E 334–337, 354), expressed as tartaric acid.[8][9] |

The discrepancy in ADI values stems from different approaches in applying uncertainty factors to the available toxicological data for L(+)-tartaric acid.

Toxicological Studies

While the safety assessment of this compound largely relies on data from L(+)-tartaric acid, a limited number of studies have been conducted on this compound itself.

Acute Toxicity

The acute toxicity of this compound is considered to be low.[9]

Sub-chronic Toxicity

A key study directly evaluating this compound was a short-term, 18-week toxicity study in rats.[10]

Experimental Protocol: 18-Week Rat Study

-

Test Substance: this compound

-

Species: Rats

-

Administration: In drinking water

-

Dosage Groups: 0 (control), 0.1%, 0.5%, and 3.0% concentrations

-

Duration: 18 weeks

-

Parameters Monitored: Hematology, serum analysis, food and water consumption, body weight, urine-concentrating ability, and histopathology of various organs.[10]

Caption: Experimental workflow of the 18-week rat toxicity study.

Results of the 18-Week Rat Study

| Dose Group | Observations |

| 0.1% | No untoward effects observed. |

| 0.5% | Impaired urine-concentrating ability in males. |

| 3.0% | Reduced growth rate in males, impaired urine-concentrating ability in males, inflammatory response in the stomach submucosa, and increased relative kidney weight in both sexes (without histopathological changes).[10] |

Based on these findings, the No-Untoward-Effect Level (NOEL) was established.

| Parameter | Value |

| NOEL | 0.1% this compound in drinking water, equivalent to a mean daily intake of 80 mg/kg bw in males and 130 mg/kg bw in females.[10] |

It is important to note that EFSA's panel considered that the marked reduction in water consumption in this study limited its utility for the overall safety assessment.[9]

Genotoxicity

A bacterial reverse mutation assay was conducted on this compound, which did not show any evidence of mutagenicity.[5][9]

Carcinogenicity, Reproductive, and Developmental Toxicity

There are no specific long-term carcinogenicity, reproductive, or developmental toxicity studies available for this compound. The safety assessment for these endpoints relies on the extensive data for L(+)-tartaric acid, which has not shown carcinogenic, reproductive, or developmental effects at tested doses.[11]

Caption: Logical framework for the safety assessment of this compound.

Conclusion

References

- 1. fao.org [fao.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WHO | JECFA [apps.who.int]

- 4. WHO | JECFA [apps.who.int]

- 5. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. food.ec.europa.eu [food.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Short-term toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Metatartaric Acid for Tartrate Stabilization in Wine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metatartaric acid for tartrate stabilization in wine. Detailed experimental protocols and quantitative data are presented to guide research and application in a professional setting.

Introduction

Tartrate instability in wine, primarily caused by the precipitation of potassium bitartrate (KHT) and, to a lesser extent, calcium tartrate (CaT), is a significant quality concern. These crystalline deposits, often referred to as "wine diamonds," are harmless but can be perceived as a fault by consumers.[1] this compound is a polymeric ester of tartaric acid used as a food additive (E353) to inhibit this crystallization.[2][3] It functions as a protective colloid, adsorbing onto the surface of microcrystals and preventing their growth.[4][5] Unlike subtractive methods like cold stabilization, which remove tartrate ions, this compound is an additive that preserves the wine's chemical composition.[5][6] However, its stabilizing effect is temporary, as it hydrolyzes back to tartaric acid over time, a process accelerated by higher storage temperatures.[7][8]

Data Presentation

The following tables summarize quantitative data regarding the efficacy and characteristics of this compound for tartrate stabilization in wine.

Table 1: Comparative Efficacy of Tartrate Stabilization Treatments

This table presents data from a study on white, rosé, and red wines, comparing the effects of cold stabilization (CS), carboxymethylcellulose (CMC), and this compound (MetAc) on tartaric acid concentration and tartrate stability. The maximum legal dose of 100 mg/L was used for this compound.[6]

| Wine Type | Treatment | Tartaric Acid (g/L) | Tartrate Stability (% decrease in conductivity) |

| White Wine | Control | 2.5 ± 0.1 | 15.2 ± 0.5 |

| CS | 1.8 ± 0.1 | 2.5 ± 0.2 | |

| CMC (100 mg/L) | 2.4 ± 0.1 | 5.1 ± 0.3 | |

| MetAc (100 mg/L) | 2.5 ± 0.1 | 4.8 ± 0.3 | |

| Rosé Wine | Control | 2.8 ± 0.2 | 18.5 ± 0.8 |

| CS | 2.1 ± 0.1 | 3.1 ± 0.2 | |

| CMC (100 mg/L) | 2.7 ± 0.2 | 6.2 ± 0.4 | |

| MetAc (100 mg/L) | 2.8 ± 0.2 | 5.9 ± 0.4 | |

| Red Wine | Control | 3.1 ± 0.2 | 22.1 ± 1.1 |

| CS | 2.5 ± 0.1 | 4.5 ± 0.3 | |

| CMC (100 mg/L) | 3.0 ± 0.2 | 8.7 ± 0.6 | |

| MetAc (100 mg/L) | 3.1 ± 0.2 | 8.1 ± 0.5 |

Data adapted from a study comparing various stabilization methods.[6]

Table 2: Influence of Storage Temperature on the Stability of this compound

The protective effect of this compound is highly dependent on the storage temperature of the wine due to hydrolysis.[7] The following table provides an estimate of the duration of stability at different temperatures.

| Storage Temperature (°C) | Storage Temperature (°F) | Estimated Duration of Stability |

| 0 | 32 | Several years |

| 10 - 12 | 50 - 53.6 | Over 2 years |

| 12 - 16 | 53.6 - 60.8 | Up to 18 months |

| 15 - 18 | 59 - 64.4 | Up to 12 months |

| 20 | 68 | 3 months |

| 25 | 77 | 1 month |

| 30 | 86 | 1 week |

| 35 - 40 | 95 - 104 | A few hours |

Data compiled from multiple sources.[7][9]

Experimental Protocols

Protocol for Application of this compound

This protocol is based on guidelines from the International Organisation of Vine and Wine (OIV) and industry best practices.[9][10][11]

Objective: To inhibit tartrate crystal precipitation in wine intended for bottling.

Materials:

-

This compound powder (compliant with the International Oenological Codex)

-

Cold, deionized water or wine from the batch to be treated

-

Stirring equipment (e.g., magnetic stirrer or agitator)

-

Calibrated scale

-

Treatment vessel

Procedure:

-

Timing of Addition: this compound should be added to the wine just before the final filtration and bottling.[10][11] It is crucial that no further fining or clarification steps are performed after the addition, as these can remove the this compound and reduce its efficacy.[9]

-